1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-1-one

Organic Synthesis Reaction Kinetics Leaving Group Ability

1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-1-one (CAS 1803842-85-4) is a brominated aromatic ketone with the molecular formula C11H13BrOS2 and a molecular weight of 305.25 g/mol. Its structure features a propan-1-one backbone substituted with a bromine atom at the 3-position and a phenyl ring bearing two methylthio (-SCH3) groups at the 3,5-positions.

Molecular Formula C11H13BrOS2
Molecular Weight 305.3 g/mol
Cat. No. B15386076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-1-one
Molecular FormulaC11H13BrOS2
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESCSC1=CC(=CC(=C1)C(=O)CCBr)SC
InChIInChI=1S/C11H13BrOS2/c1-14-9-5-8(11(13)3-4-12)6-10(7-9)15-2/h5-7H,3-4H2,1-2H3
InChIKeyJKCAKKJVXNVOJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-1-one: Chemical Identity and Core Features for Procurement


1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-1-one (CAS 1803842-85-4) is a brominated aromatic ketone with the molecular formula C11H13BrOS2 and a molecular weight of 305.25 g/mol [1]. Its structure features a propan-1-one backbone substituted with a bromine atom at the 3-position and a phenyl ring bearing two methylthio (-SCH3) groups at the 3,5-positions . The compound is commercially available at purities of NLT 98% and is primarily utilized as a synthetic intermediate in pharmaceutical R&D, where the combination of the electrophilic bromine leaving group and the electron-donating, lipophilic methylthio substituents governs its reactivity profile .

Why 1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-1-one Cannot Be Readily Replaced by Common Analogs


Substituting this compound with a closely related analog, such as a dimethoxy or dichloro variant, fundamentally alters the physicochemical and electronic properties that govern its performance as a synthetic intermediate or biological probe. The methylthio group is a moderate electron-donating group with a distinct polarizability and lipophilicity (π value) that differs from oxygen- or halogen-based substituents, directly impacting reaction kinetics in nucleophilic substitutions and binding affinities in biological systems [1]. Replacing the 3-bromo leaving group with a 3-chloro analog, for instance, is known to decrease the SN2 reaction rate by approximately 20- to 30-fold due to the poorer leaving group ability of chloride [2]. Consequently, generic substitution leads to unpredictable changes in synthetic yield, biological activity, and ADME properties, as confirmed by structure-activity relationship (SAR) studies on related methylthio-substituted aromatic ketones where even minor substituent changes resulted in significant shifts in biological potency [3].

Quantitative Differentiation of 1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-1-one from Key Comparators


Superior Leaving Group Reactivity vs. 3-Chloropropan-1-one Analogs in Nucleophilic Substitution

The 3-bromopropan-1-one moiety in the target compound provides significantly faster nucleophilic substitution kinetics compared to its 3-chloropropan-1-one counterpart. According to established organic chemistry principles, in a general SN2 reaction, primary alkyl bromides react approximately 20–30 times faster than the corresponding primary alkyl chlorides [1]. This substantial rate enhancement is critical for efficient and high-yielding downstream derivatizations in multi-step synthetic pathways.

Organic Synthesis Reaction Kinetics Leaving Group Ability

Enhanced Lipophilicity (clogP) of 3,5-Bis(methylthio)phenyl Core vs. 3,5-Dimethoxyphenyl Core

The 3,5-bis(methylthio) substitution pattern confers higher calculated lipophilicity to the aromatic core compared to the 3,5-dimethoxy analog. Although direct experimental logP data for these specific compounds are unavailable in primary literature, computational estimates based on fragment-based contributions indicate that the -SCH3 group has a π value of approximately +0.61, while the -OCH3 group has a π value of approximately -0.02 [1]. This difference translates to a predicted increase in logP of roughly 1.26 units for the bis(methylthio)phenyl core relative to the bis(methoxy)phenyl core, which can significantly impact membrane permeability and non-specific binding in biological assays.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Greater Electron-Donating Resonance Effect of -SCH3 vs. -CF3 in Modulating Aryl Ketone Reactivity

The methylthio substituent is a net electron-donating group through resonance (+M effect), whereas the trifluoromethyl group is a strong electron-withdrawing group (-I effect). This fundamental electronic difference has been shown to modulate biological activity in related oxidosqualene cyclase inhibitors, where conjugated methylthio derivatives behaved as potent inhibitors, while certain phenylthio or trifluoromethyl analogs showed shifted selectivity or reduced potency [1]. Although the exact compound was not tested in this study, the SAR data demonstrates that the 3,5-bis(methylthio)phenyl scaffold provides a distinct electronic environment that cannot be replicated by 3,5-bis(trifluoromethyl)phenyl analogs.

Physical Organic Chemistry Electronic Effects Structure-Activity Relationships

High Purity Specification (NLT 98%) and ISO-Certified Supply Chain for Reproducible Research

The target compound is commercially supplied at a purity of NLT 98% under an ISO-certified quality system, as stated by the manufacturer MolCore . In contrast, many analog suppliers offer lower purity grades (e.g., 95%) for structurally similar compounds such as 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-1-one [1]. The 3% difference in purity specification can translate to a significant reduction in side products during multi-step synthesis, directly improving batch-to-batch consistency and reducing purification costs.

Quality Control Reproducibility Supply Chain Integrity

Optimal Application Scenarios for 1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-1-one Driven by Specific Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring High Reactivity at the Alkyl Halide Position

When designing a synthetic route that relies on a highly reactive electrophilic center for late-stage diversification, 1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-1-one is the superior intermediate. Evidence indicates that primary alkyl bromides react 20–30 times faster in nucleophilic substitution than their chloro counterparts [2]. This allows for milder reaction conditions, higher yields, and greater functional group tolerance in complex molecule construction.

Development of Lipophilic Probes for Membrane Permeability or CNS Targeting Studies

The significantly enhanced lipophilicity of the 3,5-bis(methylthio) scaffold (estimated Δπ ≈ +1.26 relative to a 3,5-dimethoxy analog [2]) makes this compound a privileged starting point for designing probes intended for passive membrane permeation. This advantage is particularly relevant for central nervous system (CNS) drug discovery programs where balanced lipophilicity is a critical parameter.

Exploring Structure-Activity Relationships (SAR) Around Electron-Rich Aromatic Ketones

For biological targets where electron-donating substituents enhance binding affinity, the 3,5-bis(methylthio)phenyl group provides a distinct electronic profile compared to analogs with -Cl, -CF3, or -OCH3 substituents. Cross-study SAR data from oxidosqualene cyclase inhibitors demonstrate that methylthio substitution can lead to potent and selective enzyme inhibition, whereas other substituents shift the selectivity profile [2]. This compound serves as a key intermediate for exploring such electronic SAR.

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